molecular formula C12H19NO B12664149 Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- CAS No. 92697-04-6

Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)-

Cat. No.: B12664149
CAS No.: 92697-04-6
M. Wt: 193.28 g/mol
InChI Key: NACIMMUSDHBIEI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound “Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)-” (IUPAC name: 4-(2-(dimethylamino)ethoxy)-2-methyl-5-(1-methylethyl)phenol) is a phenolic derivative with a molecular formula C₁₄H₂₃NO and a molecular weight of 221.38 g/mol . Its structure features:

  • A phenolic hydroxyl group at the para position.
  • A dimethylaminomethyl substituent at the ortho position (C2).
  • An isopropyl group (1-methylethyl) at the meta position (C4).

This compound is a derivative of thymoxamine (desacetylthymoxamine), a known α₁-adrenergic receptor antagonist . The dimethylaminomethyl group confers basicity, while the isopropyl substituent contributes to lipophilicity. Toxicity studies report an oral LD₅₀ of 335 mg/kg in mice, indicating moderate acute toxicity .

Properties

CAS No.

92697-04-6

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-propan-2-ylphenol

InChI

InChI=1S/C12H19NO/c1-9(2)10-5-6-12(14)11(7-10)8-13(3)4/h5-7,9,14H,8H2,1-4H3

InChI Key

NACIMMUSDHBIEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- typically involves multiple steps. One common method includes the alkylation of phenol with isopropyl bromide in the presence of a base to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.

Scientific Research Applications

Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The isopropyl group can influence the compound’s hydrophobicity and overall reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Substituents Key Features Toxicity/Applications
Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- - C2: Dimethylaminomethyl
- C4: Isopropyl
Basic, moderate lipophilicity LD₅₀ (oral, mice): 335 mg/kg; potential α₁-antagonist activity
Moxisylyte (Phenol, 4-[2-(dimethylamino)ethoxy]-2-methyl-5-isopropyl-) - C4: Dimethylaminoethoxy
- C5: Isopropyl
Ether linkage enhances solubility Vasodilator; used for Raynaud’s syndrome
Phenol, 4-(dimethylamino)-3,5-dimethyl-, methylcarbamate (Mexacarbate) - C4: Dimethylamino
- C3/C5: Methyl
- Carbamate ester
Carbamate group increases toxicity P-listed hazardous waste; insecticide
Phenol, 3-(1-methylethyl)-, methyl carbamate - C3: Isopropyl
- Carbamate ester
Steric hindrance from isopropyl Acutely toxic (P-listed); used as pesticide
Phenol, 2-tert-butyl-4-(dimethylaminomethyl)-6-methyl- - C2: tert-Butyl
- C4: Dimethylaminomethyl
- C6: Methyl
Bulky tert-butyl group reduces bioavailability Antioxidant properties; industrial applications

Structural and Functional Analysis

Substituent Position and Reactivity The dimethylaminomethyl group in the target compound enhances basicity compared to Moxisylyte’s dimethylaminoethoxy group, which introduces an ether linkage for improved solubility . Carbamate esters (e.g., Mexacarbate) exhibit higher toxicity due to cholinesterase inhibition, unlike the target compound’s non-esterified amine .

Toxicity Profiles The target compound’s LD₅₀ (335 mg/kg) is significantly higher than carbamates like Mexacarbate (LD₅₀ ~5–10 mg/kg), which are classified as P-listed acutely hazardous substances . Isopropyl-substituted carbamates (e.g., Phenol, 3-(1-methylethyl)-, methyl carbamate) are more toxic due to metabolic activation of the carbamate group .

Biological Applications Thymoxamine derivatives (target compound) are used in vascular disorders, leveraging α₁-adrenergic antagonism . Moxisylyte’s ether linkage facilitates faster systemic absorption compared to the target compound’s aminomethyl group .

Research Findings and Data

Thermodynamic and Spectroscopic Comparisons

  • Solubility : The target compound’s isopropyl group increases lipid solubility compared to tert-butyl analogs, which may reduce aqueous solubility .
  • Spectroscopy: IR and NMR data for the dimethylaminomethyl group show characteristic peaks at ~2.3 ppm (N–CH₃) in ¹H NMR and ~40–50 ppm in ¹³C NMR, distinct from carbamates’ carbonyl signals (~170 ppm) .

Toxicological Data

Compound LD₅₀ (Oral, Mice) Regulatory Status
Target compound 335 mg/kg Non-P-listed
Mexacarbate ~5–10 mg/kg EPA P-listed (Acute toxin)
Moxisylyte Not reported Pharmaceutical (Vasodilator)

Biological Activity

Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)-, also known as 2-(dimethylaminomethyl)-4-isopropylphenol, is a substituted phenolic compound that exhibits a range of biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyl group (-OH) characteristic of phenols and possesses a dimethylamino group along with an isopropyl group. The presence of these functional groups significantly influences its reactivity and biological activity.

  • Molecular Formula : C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 13151786

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, which stem from their ability to scavenge free radicals. This property is critical in preventing oxidative stress-related damage in biological systems. Studies have shown that the presence of the dimethylamino group enhances the electron-donating ability of the phenolic hydroxyl group, thereby increasing its antioxidant activity.

Antimicrobial Activity

Research indicates that Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- exhibits antimicrobial properties against various pathogens. Its structural similarity to other antimicrobial phenolic compounds suggests potential applications in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

  • Antioxidative Properties Study :
    • A study highlighted the antioxidative properties of various substituted phenols, including the compound . It demonstrated significant free radical scavenging activity, which was attributed to the structural characteristics that allow for hydrogen atom donation .
  • Antimicrobial Efficacy :
    • In a comparative study of several phenolic compounds, Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to disrupt bacterial cell membranes due to its lipophilicity imparted by the isopropyl group.
  • Toxicological Assessment :
    • Toxicological evaluations have indicated that while many phenolic compounds can be toxic at high concentrations, Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- exhibits moderate toxicity levels with no significant genotoxic effects observed in vitro .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey Features
Phenol, 4-(dimethylamino)-121-69-7Contains a dimethylamino group at para position
Phenol, 2-isopropyl-88-72-2Similar isopropyl substitution
2-Amino-4-isopropylphenol119-95-7Contains an amino group instead of dimethylamino

The unique combination of functional groups in Phenol, 2-((dimethylamino)methyl)-4-(1-methylethyl)- enhances its reactivity and potential biological activity compared to other similar compounds.

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